molecular formula C15H23N3O3 B5428738 N-(4-ethoxyphenyl)-N'-(2-morpholin-4-ylethyl)urea

N-(4-ethoxyphenyl)-N'-(2-morpholin-4-ylethyl)urea

Cat. No. B5428738
M. Wt: 293.36 g/mol
InChI Key: MEBBOHDZXOEQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-N'-(2-morpholin-4-ylethyl)urea, also known as EMD-1214063, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound belongs to the class of urea derivatives, which are known for their ability to inhibit protein kinases. EMD-1214063 specifically targets the kinases Axl, Mer, and Tyro3, which are overexpressed in several types of cancer.

Mechanism of Action

N-(4-ethoxyphenyl)-N'-(2-morpholin-4-ylethyl)urea works by inhibiting the activity of Axl, Mer, and Tyro3 kinases, which are known to promote cancer cell growth, survival, and metastasis. These kinases are overexpressed in several types of cancer, including breast, lung, and pancreatic cancer. By inhibiting these kinases, this compound blocks the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models of cancer. These effects include inhibition of cancer cell growth and survival, induction of apoptosis (programmed cell death), and suppression of cancer cell migration and invasion. This compound has also been shown to enhance the immune response against cancer cells, suggesting that it may have potential as an immunotherapy agent.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-ethoxyphenyl)-N'-(2-morpholin-4-ylethyl)urea is its specificity for Axl, Mer, and Tyro3 kinases, which are overexpressed in several types of cancer. This specificity reduces the risk of off-target effects, which can be a problem with other kinase inhibitors. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo. This limitation may be overcome by developing more soluble analogs of this compound.

Future Directions

Several future directions for research on N-(4-ethoxyphenyl)-N'-(2-morpholin-4-ylethyl)urea are possible. One direction is to further investigate the mechanism of action of this compound, particularly its effects on the immune response against cancer cells. Another direction is to develop more soluble analogs of this compound that can be administered in vivo. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients with cancer.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-N'-(2-morpholin-4-ylethyl)urea involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-ethoxyaniline with ethyl isocyanate to form N-(4-ethoxyphenyl)urea. This intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base to form this compound. The final product is obtained after several purification steps, including recrystallization and chromatography.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-(2-morpholin-4-ylethyl)urea has been extensively studied in preclinical models of cancer, including cell lines and animal models. Several studies have shown that this compound inhibits the growth and survival of cancer cells, particularly those that overexpress Axl, Mer, and Tyro3. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-morpholin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-2-21-14-5-3-13(4-6-14)17-15(19)16-7-8-18-9-11-20-12-10-18/h3-6H,2,7-12H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBBOHDZXOEQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.